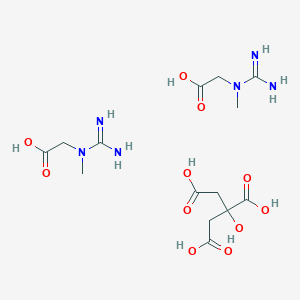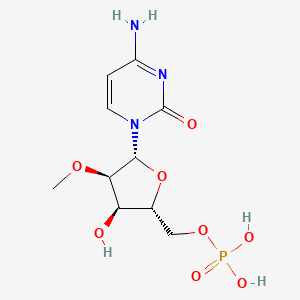
Dicreatine citrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicreatine citrate is a compound formed by the combination of creatine and citric acid. It is commonly used as a dietary supplement, particularly in the field of sports nutrition, due to its potential to enhance athletic performance and muscle growth. Creatine is a naturally occurring compound in the body, primarily found in skeletal muscles, and is involved in the production of adenosine triphosphate (ATP), which is essential for energy transfer within cells.
准备方法
Synthetic Routes and Reaction Conditions: Dicreatine citrate is synthesized by reacting creatine with citric acid. The reaction typically involves dissolving creatine in water and then adding citric acid to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound. The reaction can be represented as follows: [ \text{2 Creatine} + \text{Citric Acid} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process may include additional steps such as purification and drying to obtain the final product in a stable form. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity.
化学反应分析
Types of Reactions: Dicreatine citrate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form creatinine and other by-products.
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form creatine and citric acid.
Complexation: this compound can form complexes with metal ions, which may affect its solubility and bioavailability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Hydrolysis: This reaction typically occurs in the presence of water, with the rate of hydrolysis influenced by factors such as temperature and pH.
Complexation: Metal ions such as calcium or magnesium can interact with this compound to form complexes.
Major Products Formed:
Oxidation: Creatinine and other oxidation products.
Hydrolysis: Creatine and citric acid.
Complexation: Metal-dicreatine citrate complexes.
科学研究应用
Dicreatine citrate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of creatine derivatives and their interactions with other molecules.
Biology: Investigated for its role in cellular energy metabolism and its potential effects on muscle cells.
Medicine: Explored for its potential therapeutic applications in conditions such as muscular dystrophy, Parkinson’s disease, and Huntington’s disease.
Industry: Utilized in the formulation of dietary supplements and sports nutrition products to enhance athletic performance and muscle growth.
作用机制
Dicreatine citrate exerts its effects primarily through its role in the production of adenosine triphosphate (ATP). Creatine, a component of this compound, is involved in the recycling of adenosine diphosphate (ADP) to ATP, which is essential for energy transfer within cells. This process is particularly important during high-intensity, short-duration exercises, where rapid ATP regeneration is required. The citric acid component may also contribute to the compound’s overall effects by enhancing its solubility and absorption.
相似化合物的比较
Creatine Monohydrate: The most common form of creatine supplement, known for its high efficacy and safety profile.
Creatine Ethyl Ester: A form of creatine that is claimed to have better absorption and bioavailability.
Creatine Hydrochloride: Known for its high solubility and potential for reduced gastrointestinal discomfort.
Creatine Magnesium Chelate: A form of creatine bonded with magnesium, which may enhance its absorption and effectiveness.
Comparison: Dicreatine citrate is unique in that it combines creatine with citric acid, potentially enhancing its solubility and absorption compared to other forms of creatine. While creatine monohydrate remains the most widely studied and used form, this compound offers an alternative with potential benefits in terms of solubility and bioavailability. it may require higher doses to achieve the same effects as creatine monohydrate and can be more expensive.
属性
IUPAC Name |
2-[carbamimidoyl(methyl)amino]acetic acid;2-hydroxypropane-1,2,3-tricarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.2C4H9N3O2/c7-3(8)1-6(13,5(11)12)2-4(9)10;2*1-7(4(5)6)2-3(8)9/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*2H2,1H3,(H3,5,6)(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYYMRRIOBTNDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=N)N.CN(CC(=O)O)C(=N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N6O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


